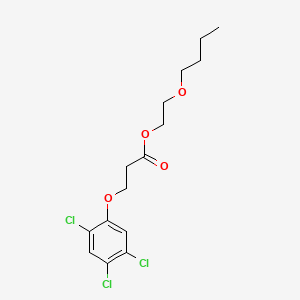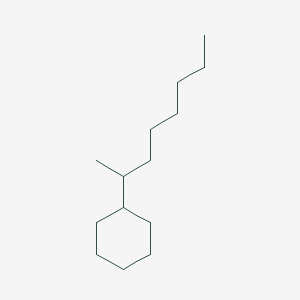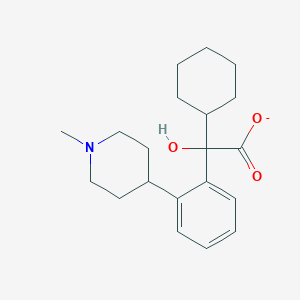
Di-isopropyl-2,3-dimercaptosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 2-isopropyl-6-methylphenylboronate is an organoboron compound with the molecular formula C16H27BO2. It is a boronic ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
Diisopropyl 2-isopropyl-6-methylphenylboronate can be synthesized through several methods. One common synthetic route involves the reaction of 2-isopropyl-6-methylphenylboronic acid with diisopropyl borate under anhydrous conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar processes but are optimized for large-scale production, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Diisopropyl 2-isopropyl-6-methylphenylboronate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Wissenschaftliche Forschungsanwendungen
Diisopropyl 2-isopropyl-6-methylphenylboronate has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Wirkmechanismus
The mechanism of action of diisopropyl 2-isopropyl-6-methylphenylboronate in Suzuki-Miyaura coupling involves the transmetalation of the boronate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets include the palladium catalyst and the aryl or vinyl halide substrate . The pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura reaction.
Vergleich Mit ähnlichen Verbindungen
Diisopropyl 2-isopropyl-6-methylphenylboronate can be compared with other boronic esters, such as:
Phenylboronic Acid: Unlike diisopropyl 2-isopropyl-6-methylphenylboronate, phenylboronic acid is less sterically hindered and may exhibit different reactivity in coupling reactions.
Pinacolborane: This compound is another boronic ester used in similar reactions but has a different steric profile and electronic properties.
Triisopropylborate: Similar in structure but with three isopropyl groups, this compound may offer different reactivity and stability compared to diisopropyl 2-isopropyl-6-methylphenylboronate.
Diisopropyl 2-isopropyl-6-methylphenylboronate stands out due to its unique combination of stability and reactivity, making it a versatile reagent in various chemical processes.
Eigenschaften
Molekularformel |
C10H18O4S2 |
|---|---|
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
dipropan-2-yl 2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3 |
InChI-Schlüssel |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)






![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
